2',5-Difluoro-[1,1'-biphenyl]-3-ol
Description
The Biphenyl (B1667301) Moiety as a Fundamental Scaffold in Organic Chemistry
The biphenyl structure is a foundational scaffold in the architecture of many complex organic molecules. chemicalbook.com Its unique stereochemistry, characterized by rotation around the central single bond, can lead to a phenomenon known as atropisomerism. This occurs when bulky substituents in the ortho positions restrict rotation, giving rise to stable, non-superimposable stereoisomers. nih.govnih.gov This three-dimensional character is a key feature that chemists can exploit in the design of new molecules.
Substituted biphenyls are synthesized through various methods, with cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions being particularly prominent. chemicalbook.comnih.gov These versatile reactions allow for the controlled assembly of the biphenyl core with a wide array of substituents, enabling the fine-tuning of the molecule's properties. The applications of these compounds are diverse, ranging from liquid crystals and dyes to agricultural chemicals and pharmaceuticals. chemicalbook.comresearchgate.net
Significance of Fluorine Substitution in Biaryl Compounds for Chemical Research
In the realm of drug discovery, fluorination can profoundly influence a molecule's pharmacokinetic and physicochemical profile. acs.orgepa.gov Strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase binding affinity to target proteins, and modulate lipophilicity and membrane permeability. google.compatsnap.com These modifications can ultimately lead to more potent and effective therapeutic agents. sigmaaldrich.com
Research Landscape and Significance of 2',5-Difluoro-[1,1'-biphenyl]-3-ol
The specific compound, this compound, identified by the CAS number 1214345-59-1, is a member of the fluorinated biphenyl family. chemicalbook.com While extensive research dedicated solely to this molecule is not widely available in public literature, its chemical structure suggests significant potential for research and application.
The synthesis of this compound would likely involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, which is a common method for creating C-C bonds in the synthesis of biphenyl derivatives. nih.govacs.org For instance, the coupling of a boronic acid derivative of one of the fluorinated rings with a halogenated derivative of the other ring in the presence of a palladium catalyst would be a plausible route.
Given the established importance of fluorinated biphenyls in medicinal chemistry, this compound represents a valuable building block for the synthesis of more complex molecules with potential biological activity. Its structure is analogous to other fluorinated biphenyls that have been investigated for their therapeutic properties.
To provide a comparative context, the properties of some related difluorobiphenyl compounds are presented in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2',5-Difluoro-[1,1'-biphenyl]-2-ol | C₁₂H₈F₂O | 206.19 | 46312641 |
| 3',5'-Difluoro[1,1'-biphenyl]-2-ol | C₁₂H₈F₂O | 206.19 | 794586-19-9 |
| 2,2'-Difluoro-1,1'-biphenyl | C₁₂H₈F₂ | 190.19 | 388-82-9 |
This data is compiled from publicly available chemical databases and is intended for informational purposes.
The study of compounds like this compound and its isomers is crucial for expanding the library of available fluorinated building blocks and for systematically exploring the impact of fluorine substitution patterns on the properties of biphenyl systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-(2-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLRXHGSMFOAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673369 | |
| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214345-59-1 | |
| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization Techniques for Structural Elucidation of 2 ,5 Difluoro 1,1 Biphenyl 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2',5-Difluoro-[1,1'-biphenyl]-3-ol, a combination of 1H, 13C, and 19F NMR, supplemented by two-dimensional techniques, is required for a full structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Hydroxyl Protons
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the seven protons in the molecule: six aromatic protons distributed across the two phenyl rings and one phenolic hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents (fluorine and hydroxyl groups) and the anisotropic effect of the aromatic rings. libretexts.org
The aromatic region (typically δ 6.5-8.5 ppm) will be complex due to spin-spin coupling between adjacent protons (ortho, meta, and para couplings) and through-space coupling with the fluorine atoms. jeol.comresearchgate.net The protons on the hydroxyl-bearing ring (ring A) and the difluoro-substituted ring (ring B) will have characteristic patterns.
The hydroxyl (-OH) proton is expected to appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature, typically ranging from δ 4-12 ppm. jeol.com
Expected ¹H NMR Chemical Shift Ranges and Multiplicities:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| -OH | 4.0 - 12.0 | s (broad) | Shift and broadening are solvent and concentration dependent. |
| Aromatic Protons (Ring A & B) | 6.8 - 7.6 | m | Complex pattern due to H-H and H-F coupling. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Connectivity and Hybridization
The ¹³C NMR spectrum provides information on the twelve distinct carbon environments in this compound. The spectrum will show twelve unique signals, as the molecule is asymmetric. The chemical shifts are primarily affected by the hybridization of the carbon atoms and the electronic effects of the substituents. The use of proton-decoupling will simplify the spectrum to twelve singlets. organicchemistrydata.org
Carbons directly bonded to the electronegative fluorine atoms (C-2' and C-5') will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets in a non-decoupled or fluorine-coupled spectrum. Similarly, carbons ortho and meta to the fluorine atoms will show smaller two- and three-bond couplings (²JCF and ³JCF). jeol.com The carbon attached to the hydroxyl group (C-3) will be deshielded, appearing around 155-160 ppm. organicchemistrydata.org The two carbons at the biphenyl (B1667301) linkage (C-1 and C-1') will also have characteristic shifts. rsc.org
Expected ¹³C NMR Chemical Shift Ranges:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (in ¹⁹F coupled spectrum) |
|---|---|---|
| C-F (C-2', C-5') | 150 - 165 | d |
| C-OH (C-3) | 155 - 160 | s |
| C-C (ipso, C-1, C-1') | 135 - 145 | t or d |
| Aromatic C-H | 110 - 130 | d or s |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments and Coupling Patterns
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. thermofisher.com Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides clear spectra with a wide range of chemical shifts, making it excellent for distinguishing between non-equivalent fluorine atoms. thermofisher.comwalisongo.ac.id
For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the F at the 2' position and one for the F at the 5' position. Their chemical shifts, typically referenced to CFCl₃ (δ = 0 ppm), are sensitive to their position on the aromatic ring. nih.govcolorado.edu For fluorophenols, chemical shifts can range from -110 to -160 ppm. nih.gov Each fluorine signal will appear as a complex multiplet due to coupling with nearby protons (³JHF, ⁴JHF) and the other fluorine atom (⁴JFF). thermofisher.com
Expected ¹⁹F NMR Data:
| Fluorine Assignment | Expected Chemical Shift (δ, ppm, vs CFCl₃) | Expected Multiplicity |
|---|---|---|
| F-2' | -110 to -140 | m |
| F-5' | -115 to -145 | m |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Correlational Assignments
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. huji.ac.ilwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. wikipedia.org Cross-peaks in the COSY spectrum will reveal which protons are coupled to each other, allowing for the assignment of adjacent protons on each of the aromatic rings. epfl.ch
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). walisongo.ac.idwikipedia.org It is a powerful tool for definitively assigning the signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). epfl.ch It is crucial for identifying quaternary carbons (like C-1, C-1', C-2', C-3, C-5') by observing their correlations with nearby protons. For instance, the proton at C-4 could show an HMBC correlation to the ipso-carbon C-1'.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net
IR Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. A strong C-O stretching band should appear around 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. Strong bands corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ range, potentially overlapping with the C-O stretch. mdpi.com
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of the non-polar bonds of the carbon skeleton. The symmetric C=C stretching modes of the phenyl rings, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum around 1600 cm⁻¹. researchgate.net The biphenyl C-C linkage vibration would also be observable.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H | Stretching | 3200-3600 (broad) | Weak/Not observed |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Strong |
| C-O | Stretching | 1200-1260 | Moderate |
| C-F | Stretching | 1100-1300 | Moderate |
Mass Spectrometry for Molecular Ion Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₁₂H₈F₂O), the exact mass of the molecular ion [M]⁺˙ would be a key identifier.
High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of small, stable molecules or radicals. Key fragmentation pathways for related biphenyls often involve the cleavage of the biphenyl bond and rearrangements. nist.gov For this compound, potential initial fragmentation could include the loss of a hydrogen atom, a CO molecule (from the phenol (B47542) ring), or HF. The relative abundance of the isotopic peaks ([M+1]⁺˙, [M+2]⁺˙) would be consistent with a molecule containing 12 carbon atoms.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis of Biphenyl Derivatives
A critical conformational parameter in biphenyl derivatives is the torsion or dihedral angle between the planes of the two phenyl rings. This angle results from a delicate balance between two opposing forces: steric hindrance between substituents (especially at the ortho positions), which favors a twisted, non-planar conformation, and π-conjugation between the rings, which favors a coplanar arrangement. In the solid state, this intrinsic conformational preference is further modulated by intermolecular forces and crystal packing effects. For instance, the structure of biphenyl itself is planar in the crystalline state due to intermolecular forces, but it is twisted in the gas phase. westmont.edursc.org
For substituted biphenyls, particularly those with ortho substituents, a non-planar conformation is the norm. The steric repulsion between the ortho groups forces the rings to twist relative to each other. In the case of fluorinated biphenyls, the degree of this twist is significant. A crystallographic study of 2,2'-difluorobiphenyl, a compound related to the title molecule, revealed that the molecule adopts a twisted conformation in the solid crystalline phase. researchgate.net The dihedral angle between the two phenyl rings was determined to be 54(3)°. researchgate.net This substantial twist from planarity is a direct consequence of the steric hindrance imposed by the fluorine atoms at the 2 and 2' positions.
The data obtained from an X-ray diffraction experiment is comprehensive, defining the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal. While the specific crystal structure for this compound is not publicly available, the table below presents typical crystallographic data for a related substituted biphenyl derivative to illustrate the information gleaned from such an analysis.
Table 1: Illustrative Crystallographic Data for a Biphenyl Derivative (2,2'-Difluorobiphenyl)
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C₁₂H₈F₂ | Indicates the elemental composition of the molecule. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | C2/c | Defines the specific symmetry operations within the unit cell. |
| a (Å) | 17.065(5) | The lengths of the unit cell edges. |
| b (Å) | 5.908(2) | |
| c (Å) | 9.141(3) | |
| β (°) | 104.91(2) | The angle of the unit cell. |
| Volume (ų) | 890.1(5) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
The precise bond lengths and angles within the molecule are also determined. For instance, in 2,2'-difluorobiphenyl, the average C-C bond length in the phenyl rings is 1.384(3) Å. researchgate.net The most telling piece of conformational data is the dihedral angle between the rings, which directly quantifies the molecule's twist.
Table 2: Key Conformational Parameters for 2,2'-Difluorobiphenyl
| Parameter | Value (°) | Description |
|---|---|---|
| Phenyl Ring Dihedral Angle | 54(3) | The angle between the planes of the two phenyl rings. researchgate.net |
| C2-C1-C1'-C2' Torsion Angle | -52.3 | The specific torsion angle defining the twist along the central C-C bond. researchgate.net |
Computational and Theoretical Investigations of 2 ,5 Difluoro 1,1 Biphenyl 3 Ol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure.nih.govresearchgate.net
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. nih.gov DFT methods are employed to analyze various properties of 2',5'-Difluoro-[1,1'-biphenyl]-3-ol, including its molecular geometry, electronic distribution, and spectroscopic parameters. nih.govresearchgate.net
Optimization of Ground State Geometries and Conformational Preferences
The optimization of the ground state geometry of 2',5'-Difluoro-[1,1'-biphenyl]-3-ol is the foundational step in its computational analysis. This process seeks to find the lowest energy arrangement of the atoms in the molecule. For biphenyl (B1667301) derivatives, a key geometric parameter is the dihedral angle between the two phenyl rings. This angle is influenced by the steric and electronic effects of the substituents. In the case of 2',5'-Difluoro-[1,1'-biphenyl]-3-ol, the fluorine and hydroxyl groups will significantly impact the preferred conformation.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps.researchgate.netyoutube.comtaylorandfrancis.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. taylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and polarizability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.com For 2',5'-Difluoro-[1,1'-biphenyl]-3-ol, the positions of the fluorine and hydroxyl substituents will influence the energy levels of these orbitals and the magnitude of the energy gap, thereby modulating its reactivity.
Table 1: Frontier Molecular Orbital (FMO) Properties
| Property | Description |
| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity. |
Molecular Electrostatic Potential (MEP) Surface Analysis.uni-muenchen.deresearchgate.netias.ac.in
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP maps the electrostatic potential onto the electron density surface of the molecule. uni-muenchen.de
Different colors on the MEP surface represent different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. nih.gov Green areas represent neutral or near-zero potential. For 2',5'-Difluoro-[1,1'-biphenyl]-3-ol, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms due to their high electronegativity, highlighting these as potential sites for interaction with electrophiles. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies).nih.govnih.gov
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. nih.gov
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F are highly sensitive to the electronic environment of the nuclei. nih.govorganicchemistrydata.org By comparing the calculated shifts with experimental spectra, one can confirm the molecular structure and stereochemistry. nih.govspectrabase.com
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the assignment of infrared (IR) and Raman spectra. The computed frequencies correspond to the various vibrational modes of the molecule, providing a detailed picture of its dynamic behavior.
Modeling of Reaction Mechanisms and Transition States Involving Fluorinated Biphenyls.nih.govssbodisha.ac.in
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. nih.gov For reactions involving fluorinated biphenyls, such as their synthesis or further functionalization, computational modeling can map out the potential energy surface of the reaction.
By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the activation energies and reaction pathways. This information is crucial for understanding the kinetics and thermodynamics of the reaction, and for optimizing reaction conditions. For instance, in Suzuki-Miyaura coupling reactions used to synthesize biphenyls, computational modeling can shed light on the catalytic cycle and the role of various ligands and additives. researchgate.net
Chemical Reactivity and Derivatization Strategies for 2 ,5 Difluoro 1,1 Biphenyl 3 Ol
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Rings
Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry, and for 2',5'-Difluoro-[1,1'-biphenyl]-3-ol, the outcome of such reactions is highly predictable due to the powerful directing effects of the substituents. youtube.com
The regioselectivity of EAS reactions on this molecule is controlled by the competing electronic effects of the hydroxyl (-OH) and fluorine (-F) substituents. The hydroxyl group is a potent activating group that donates electron density to the aromatic ring through a strong resonance (+M) effect, making the ring more nucleophilic. chemistrytalk.org Conversely, fluorine is a deactivating group due to its strong electron-withdrawing inductive (-I) effect, which outweighs its weaker resonance donation (+M) effect. libretexts.org
Consequently, there is a significant difference in reactivity between the two aromatic rings:
The Hydroxylated Ring ([1,1'-biphenyl]-3-ol portion): This ring is strongly activated towards electrophilic attack. The hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. organicchemistrytutor.comlibretexts.org In this specific molecule, the -OH group is at position 3, making positions 2, 4, and 6 the most activated sites for substitution.
The Difluorinated Ring (2',5'-difluoro portion): This ring is deactivated towards electrophilic attack. While halogens are also ortho, para-directors, the strong deactivation means that substitution on this ring is significantly less favorable than on the activated, hydroxylated ring. libretexts.orgwikipedia.org
Therefore, electrophilic substitution will occur almost exclusively on the phenol (B47542) ring. Within that ring, the incoming electrophile will be directed to the positions ortho and para to the hydroxyl group (C2, C4, and C6). The phenyl substituent itself is also an ortho, para-director, further activating positions 2, 4, and 6. The powerful activating nature of the hydroxyl group is the dominant directing factor. organicchemistrytutor.com
| Substituent | Effect on Ring Reactivity | Directing Effect | Governing Factor |
|---|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance (+M) Effect chemistrytalk.orglibretexts.org |
| -F (Fluoro) | Weakly Deactivating | Ortho, Para | Inductive (-I) Effect libretexts.orgwikipedia.org |
| -Aryl (Phenyl) | Weakly Activating | Ortho, Para | Resonance (+M) Effect chemistrytalk.org |
Based on the established regioselectivity, standard EAS reactions can be applied to introduce a variety of functional groups onto the activated ring of 2',5'-Difluoro-[1,1'-biphenyl]-3-ol.
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced, yielding a mixture of 2',5'-difluoro-2-nitro-[1,1'-biphenyl]-3-ol, 2',5'-difluoro-4-nitro-[1,1'-biphenyl]-3-ol, and 2',5'-difluoro-6-nitro-[1,1'-biphenyl]-3-ol. masterorganicchemistry.com
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ is generally used for benzene, but the highly activated nature of the phenol ring may allow for halogenation under milder conditions, sometimes even without a catalyst. wikipedia.org
Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be achieved using an acyl chloride (RCOCl) or acid anhydride (B1165640) ((RCO)₂O) with a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction would yield the corresponding hydroxyketone, with substitution at the C2, C4, or C6 positions. masterorganicchemistry.com
Friedel-Crafts Alkylation: Similarly, an alkyl group can be added using an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to polysubstitution and carbocation rearrangements, making it less synthetically reliable than acylation.
Reactions at the Hydroxyl Group
The phenolic hydroxyl group is another key site for derivatization, offering pathways that are distinct from reactions on the aromatic rings.
The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide anion. This highly nucleophilic species can then react with electrophiles. pharmaxchange.info
O-Alkylation: The formation of ethers can be achieved by treating the compound with a base (e.g., NaH, K₂CO₃) followed by an alkylating agent like an alkyl halide or sulfate. This is a classic Williamson ether synthesis. The choice of solvent can be critical; polar aprotic solvents like DMF or DMSO favor O-alkylation. pharmaxchange.inforsc.org
O-Acylation: Esters are readily formed by reacting the phenol with an acyl chloride or an acid anhydride. This reaction can be performed under basic conditions (Schotten-Baumann reaction) or with an acid catalyst. lew.roucalgary.ca Base catalysis proceeds by forming the more nucleophilic phenoxide ion, while acid catalysis works by activating the acylating agent. ucalgary.ca
| Transformation | Typical Reagents | Product Type |
|---|---|---|
| Alkylation | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Ether |
| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) with Base (e.g., Pyridine) or Acid Catalyst | Ester |
Oxidation: Phenols are susceptible to oxidation, though the reactions can be complex. Strong oxidizing agents like chromic acid can lead to the degradation of the aromatic ring. acs.org Milder or more selective oxidizing agents might lead to the formation of quinone-type structures or oxidative coupling products where two phenol units dimerize. The oxidation of substituted aminobiphenyls, a related class of compounds, has been shown to proceed via a one-electron oxidation mechanism to form radical intermediates. nih.gov
Reduction: The phenolic hydroxyl group is generally stable and not reducible by common methods like catalytic hydrogenation (e.g., H₂/Pd-C). Its removal typically requires more specialized and harsh multi-step chemical sequences, such as conversion to a tosylate followed by reductive cleavage.
Reactions Involving the Fluorine Atoms
The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atoms generally unreactive. However, under specific conditions, they can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org
For an SNAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group. masterorganicchemistry.com In 2',5'-Difluoro-[1,1'-biphenyl]-3-ol, the difluorinated ring is deactivated (made more electrophilic) by the inductive effect of the fluorines. Fluorine, despite its bond strength, can function as a leaving group in SNAr because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the C-F bond. youtube.com
However, the difluorinated ring lacks the powerful ortho or para electron-withdrawing groups (like -NO₂) that are typically required to stabilize the negatively charged intermediate (Meisenheimer complex) and facilitate the reaction under mild conditions. wikipedia.orgsolubilityofthings.com Therefore, substituting the fluorine atoms on 2',5'-Difluoro-[1,1'-biphenyl]-3-ol would likely require harsh conditions, such as high temperatures and a strong nucleophile (e.g., NaOCH₃, NaNH₂). Recent advances in photoredox catalysis have shown promise for the nucleophilic substitution of unactivated fluoroarenes under milder conditions, which could present a modern approach for derivatizing this part of the molecule. nih.gov
Research on 2',5-Difluoro-[1,1'-biphenyl]-3-ol Remains Limited
A comprehensive review of available scientific literature and patent databases reveals a notable absence of detailed research specifically focused on the chemical reactivity and derivatization of This compound . While general principles of arene chemistry provide a theoretical framework for its potential reactivity, specific experimental data, including detailed research findings and data tables on its derivatization, are not publicly available. Consequently, a detailed article on its chemical reactivity and derivatization strategies, as outlined in the requested structure, cannot be generated at this time.
The requested article structure centered on the chemical reactivity and derivatization of this compound, with specific subsections dedicated to Nucleophilic Aromatic Substitution (SNAr) on its fluorinated rings, the activation and further functionalization of its C-F bonds, and derivatization for scaffold elaboration. However, searches for this specific compound in conjunction with these chemical transformations did not yield any dedicated studies.
General chemical principles suggest that the fluorine atoms on the 2',5'-difluorophenyl ring could potentially undergo Nucleophilic Aromatic Substitution (SNAr). This type of reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, a fluoride (B91410) ion). The biphenyl moiety itself and the hydroxyl group may influence the electron density of the fluorinated ring, but without experimental data, the feasibility and regioselectivity of such reactions remain speculative.
Similarly, the activation and functionalization of the carbon-fluorine (C-F) bonds in this compound would likely require specific catalytic methods. Modern organic chemistry has seen significant advancements in C-F bond activation, often employing transition metal complexes or photoredox catalysis. These methods enable the conversion of strong C-F bonds into other functional groups. However, the application of these techniques to this compound has not been reported in the literature.
Derivatization for scaffold elaboration would involve chemical modifications of the existing functional groups—the hydroxyl group and the fluorine atoms—or reactions at other positions on the biphenyl core. The hydroxyl group could, for instance, be alkylated, acylated, or converted into a triflate for cross-coupling reactions. The fluorine atoms, if successfully substituted or activated, would open pathways to a wide array of new derivatives. Again, the absence of published research on this specific molecule prevents a detailed discussion of established and effective derivatization strategies.
Conclusion and Future Perspectives in 2 ,5 Difluoro 1,1 Biphenyl 3 Ol Research
Summary of Key Synthetic and Characterization Achievements
The synthesis of asymmetrically substituted biphenyls like 2',5-Difluoro-[1,1'-biphenyl]-3-ol is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods form the cornerstone of modern synthetic strategies for creating carbon-carbon bonds between aromatic rings.
Synthetic Methodologies:
The primary achievement in the synthesis of this and related compounds is the application of the Suzuki-Miyaura cross-coupling reaction . tcichemicals.com This versatile and widely used method involves the reaction of an aryl boronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. gre.ac.ukmdpi.com For the specific synthesis of this compound, a viable pathway involves coupling (3-hydroxy-5-fluorophenyl)boronic acid with 1-bromo-2,5-difluorobenzene . This approach offers good functional group tolerance, allowing for the presence of the hydroxyl group, which might otherwise require a protecting group strategy in less forgiving reactions. nih.gov The choice of catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and appropriate base and solvent systems are critical for optimizing the reaction yield and minimizing side products like homo-coupled dimers. nih.govrsc.org
Structural Characterization:
Once synthesized, the definitive identification and structural confirmation of this compound rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure.
¹H NMR would confirm the presence and connectivity of the aromatic protons and the phenolic hydroxyl proton.
¹³C NMR would show the expected 12 carbon signals, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling constants).
¹⁹F NMR is crucial for confirming the presence and chemical environment of the two distinct fluorine atoms on the biphenyl (B1667301) scaffold. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, which should correspond to the molecular formula C₁₂H₈F₂O. researchgate.net
Table 1: Anticipated Spectroscopic Data for this compound
Unaddressed Challenges and Future Directions in Synthetic Methodologies
Despite the reliability of established methods like the Suzuki-Miyaura coupling, challenges remain in the synthesis of complex fluorinated biphenyls.
Unaddressed Challenges:
Synthesis of Precursors: The primary challenge often lies not in the coupling reaction itself, but in the efficient and high-yielding synthesis of the required substituted precursors, such as (3-hydroxy-5-fluorophenyl)boronic acid. These multi-step syntheses can be low-yielding and labor-intensive.
Reaction Optimization: Achieving high yields and purity can be difficult. Side reactions, such as the homo-coupling of the boronic acid starting material, can complicate purification. mdpi.com Furthermore, the presence of multiple fluorine atoms can influence the reactivity of the aryl halide, sometimes requiring specialized ligands or harsher reaction conditions to achieve efficient catalytic turnover.
Regioselectivity: For more complex derivatives, controlling the position of further substitutions on the biphenyl core can be challenging due to the directing effects of the existing fluorine and hydroxyl groups.
Future Directions in Synthesis:
Development of Advanced Catalytic Systems: Future research will likely focus on creating more active and robust palladium or nickel catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvents.
C-H Activation/Functionalization: A promising future direction is the use of direct C-H activation strategies. This would allow for the formation of the biphenyl linkage by coupling an aryl C-H bond directly with an aryl halide, bypassing the need to pre-functionalize one of the rings into a boronic acid or organozinc reagent, thus improving atom economy.
Late-Stage Fluorination: Research into late-stage fluorination methods could provide alternative routes to this and other fluorinated biphenyls, where the fluorine atoms are introduced at the end of a synthetic sequence. This approach offers flexibility for creating diverse analogues.
Potential for Novel Derivatives and Their Applications in Emerging Technologies
The structural features of this compound make it an attractive platform for generating novel derivatives with tailored properties for various high-tech applications.
Potential for Novel Derivatives:
The molecule possesses two key reactive sites for derivatization: the phenolic hydroxyl group and the aromatic C-H bonds.
Hydroxyl Group Modification: The -OH group can be readily converted into ethers, esters, or used as a nucleophile in substitution reactions. This allows for the attachment of a wide variety of functional groups to tune solubility, electronic properties, or biological activity. springernature.com
Aromatic Ring Functionalization: The remaining C-H positions on the two aromatic rings could be functionalized through electrophilic aromatic substitution or modern C-H activation techniques, allowing for the introduction of additional substituents to further modify the molecule's properties.
Applications in Emerging Technologies:
Materials Science: Fluorinated biphenyls are key components in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). rsc.org The introduction of fluorine atoms can enhance thermal and chemical stability, and influence the electronic properties (HOMO/LUMO levels) and molecular packing in the solid state. Derivatives of this compound could be synthesized and evaluated as new materials for these electronic and optoelectronic applications. rsc.org Fluorinated polymers are also valuable as advanced materials with unique surface properties and durability. mdpi.commdpi.com
Medicinal Chemistry: The biphenyl scaffold is a common motif in many pharmaceuticals, and the strategic incorporation of fluorine is a widely used tactic to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity. rsc.org The title compound could serve as a valuable building block for the synthesis of new bioactive molecules for drug discovery programs.
Energy Storage: Fluorinated compounds are finding increasing use in energy technologies, such as in the development of safer and more efficient electrolytes and electrode-electrolyte interfaces for lithium-ion batteries. nih.gov The electrochemical stability imparted by fluorine makes derivatives of this compound potential candidates for investigation in next-generation battery systems. noahchemicals.com
Q & A
Q. What are the optimal catalytic systems and reaction conditions for synthesizing 2',5-difluoro-[1,1'-biphenyl]-3-ol via cross-coupling reactions?
Methodological Answer: The synthesis of fluorinated biphenyl derivatives like this compound typically employs Suzuki-Miyaura cross-coupling. Key catalytic systems include:
- Pd(OAc)₂ with PEPPSI-IPr ligands in 2-ethoxyethanol/water mixtures, achieving yields of 90–99% for analogous compounds (e.g., 4′-Methyl-[1,1′-biphenyl]-3-ol) .
- Pd(OAc)₂ and Ag₂CO₃ in DMF/H₂O, optimized for regioselective meta-substitution using salicylic acid derivatives as substrates .
Critical parameters:
- Temperature: 80–100°C.
- Base: Cs₂CO₃ or K₂CO₃ for deprotonation.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance fluorinated aryl boronic acid reactivity.
Q. Table 1: Reaction Optimization
| Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂/PEPPSI-IPr | 2-ethoxyethanol/H₂O | 90–99 | |
| Pd(OAc)₂/Ag₂CO₃ | DMF/H₂O | 85–95 |
Q. How can NMR spectroscopy confirm the structure and substitution pattern of this compound?
Methodological Answer: 1H and 13C NMR are critical for structural elucidation:
- 1H NMR:
- Aromatic protons adjacent to fluorine exhibit splitting (e.g., doublets or triplets) due to coupling (~8–12 Hz).
- The phenolic -OH proton appears as a broad singlet (~δ 5–6 ppm) .
- 13C NMR:
- Fluorinated carbons (C-2' and C-5') show distinct coupling (~245–265 Hz).
- Substituent effects on chemical shifts: Electron-withdrawing fluorine atoms deshield adjacent carbons .
Example Data:
For 4′-Methyl-[1,1′-biphenyl]-3-ol (analogous compound):
- 1H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, aromatic H), 5.20 (s, -OH) .
- 13C NMR (100 MHz, CDCl₃): δ 156.8 (C-OH), 140.2–115.7 (aromatic C) .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence regioselectivity in biphenyl synthesis?
Methodological Answer: Fluorine’s electron-withdrawing nature directs cross-coupling reactions:
- Meta-selectivity: Fluorine at the meta position deactivates the aromatic ring, favoring coupling at the less electron-deficient para position. This is observed in Pd-catalyzed reactions using salicylic acid derivatives .
- Steric effects: Ortho-fluorine can hinder catalyst access, reducing yields. Computational studies (DFT) show fluorine’s impact on transition-state geometry and charge distribution .
Data Contradiction Analysis:
- vs. 2: Ag₂CO₃ in enhances meta-selectivity, whereas ’s conditions favor para-substitution. This discrepancy highlights the role of additives in modulating electronic effects.
Q. What methodologies are employed to evaluate the antibacterial activity of fluorinated biphenylols?
Methodological Answer: Antibacterial assays involve:
- Minimum Inhibitory Concentration (MIC): Serial dilution of compounds (e.g., 15.63–31.25 µg/mL) against Gram-positive bacteria (e.g., Bacillus subtilis), with growth inhibition measured via optical density .
- Structure-Activity Relationship (SAR): Comparing activity of 2',5-difluoro derivatives to non-fluorinated analogs to assess fluorine’s role in membrane permeability .
Q. How can DFT calculations elucidate the electronic structure of this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) studies:
- Bond analysis: Fluorine’s electronegativity shortens C-F bond lengths (~1.34 Å) and alters hybridization .
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps predict reactivity; fluorine lowers LUMO energy, enhancing electrophilicity .
- NMR chemical shift prediction: DFT-calculated shifts align with experimental data (error < 0.5 ppm) .
Q. Table 2: DFT vs. Experimental Data
| Parameter | DFT Value | Experimental Value | Reference |
|---|---|---|---|
| C-F Bond Length (Å) | 1.34 | 1.33 (X-ray) | |
| HOMO-LUMO Gap (eV) | 4.2 | N/A |
Q. What are the challenges in resolving contradictory data from different synthetic routes for fluorinated biphenylols?
Methodological Answer: Common contradictions and resolutions:
- Yield discrepancies: Variations in catalyst loading (e.g., 1–5 mol% Pd) or solvent purity. Reproducibility requires strict control of anhydrous conditions .
- Regioselectivity conflicts: Competing pathways (e.g., direct vs. decarboxylative coupling) identified via kinetic studies (e.g., in situ IR monitoring) .
- Analytical validation: Cross-verify NMR with high-resolution mass spectrometry (HRMS) to rule out isomeric byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
